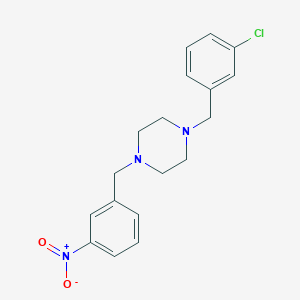
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide, also known as ADA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADA is a synthetic compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide in lab experiments is its synthetic nature, which allows for precise control over its purity and concentration. Additionally, this compound has been found to have low toxicity in vitro, making it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using this compound is its limited solubility in water, which may make it more difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide. One area of interest is in the study of its potential as an anticancer agent. Further investigation is needed to determine its efficacy in vivo and to elucidate its mechanism of action. Additionally, this compound may have potential applications in the study of other diseases, such as neurodegenerative disorders, where inflammation and oxidative stress are involved. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
合成法
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenylamine with 2,4-dichlorophenylacrylic acid in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anticancer agent. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the study of various diseases that involve inflammation and oxidative stress.
特性
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-11(21)13-3-2-4-15(9-13)20-17(22)8-6-12-5-7-14(18)10-16(12)19/h2-10H,1H3,(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVYTUYRAEIHT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)
![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)